molecular formula C14H16O3 B031757 2-(4-Cyclohexylphenyl)-2-oxoacetic acid CAS No. 162405-05-2

2-(4-Cyclohexylphenyl)-2-oxoacetic acid

Cat. No.: B031757
CAS No.: 162405-05-2
M. Wt: 232.27 g/mol
InChI Key: ZMUILYWXYPGUQC-UHFFFAOYSA-N
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Description

2-(4-Cyclohexylphenyl)-2-oxoacetic acid is an organic compound that belongs to the class of arylacetic acids It is characterized by the presence of a cyclohexyl group attached to a phenyl ring, which is further connected to an oxoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyclohexylphenyl)-2-oxoacetic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of cyclohexylbenzene with ethyl α-chloro-α-(methylthio) acetate, followed by hydrolysis and desulfurization . The reaction conditions typically include the use of a Lewis acid catalyst such as tin(IV) chloride (SnCl4) and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyclohexylphenyl)-2-oxoacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-(4-Cyclohexylphenyl)-2-oxoacetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Cyclohexylphenyl)-2-oxoacetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signaling pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Cyclohexylphenyl)-2-oxoacetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the cyclohexyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes. Additionally, the oxoacetic acid moiety provides a versatile functional group for further chemical modifications.

Properties

IUPAC Name

2-(4-cyclohexylphenyl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c15-13(14(16)17)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUILYWXYPGUQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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